molecular formula C9H12O B1360242 1-Ethoxy-2-methylbenzene CAS No. 614-71-1

1-Ethoxy-2-methylbenzene

Cat. No.: B1360242
CAS No.: 614-71-1
M. Wt: 136.19 g/mol
InChI Key: JWMKUKRBNODZFA-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methylbenzene, also known as o-ethoxytoluene or 2-ethoxytoluene, is an organic compound with the molecular formula C₉H₁₂O. It is a derivative of benzene, where an ethoxy group (–OCH₂CH₃) and a methyl group (–CH₃) are substituted at the ortho positions on the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications .

Mechanism of Action

Mode of Action

The mode of action of benzene derivatives typically involves electrophilic aromatic substitution . In this process, the electrophile (a molecule that seeks electrons) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to participate in various biochemical reactions, including oxidation and reduction processes . These reactions can lead to the formation of new compounds, which may have different biological activities.

Pharmacokinetics

The pharmacokinetics of a compound can be predicted using various in silico tools . These tools take into account factors such as the compound’s molecular weight, lipophilicity, and hydrogen bonding capacity.

Preparation Methods

1-Ethoxy-2-methylbenzene can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethoxy and methyl groups.

    Industrial Production: Industrially, this compound can be produced by the alkylation of toluene with ethyl alcohol in the presence of an acid catalyst.

Chemical Reactions Analysis

1-Ethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the ethoxy group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Scientific Research Applications

1-Ethoxy-2-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Ethoxy-2-methylbenzene can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of ethoxy and methyl groups at the ortho positions, which influence its chemical properties and applications.

Properties

IUPAC Name

1-ethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMKUKRBNODZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210327
Record name Benzene, 1-ethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-71-1
Record name 1-Ethoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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